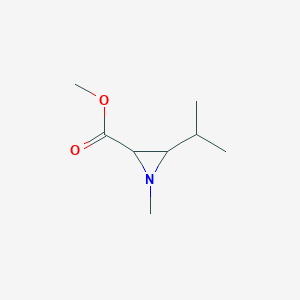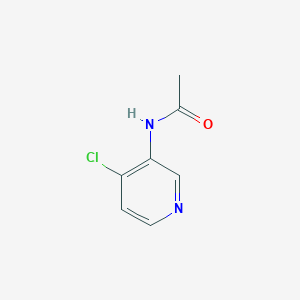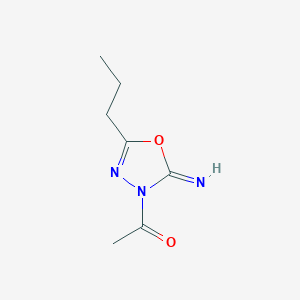
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone, also known as IMPE, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IMPE is a heterocyclic compound that contains an oxadiazole ring, which is known for its unique properties that make it a promising candidate for drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity.
Effets Biochimiques Et Physiologiques
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of oxidative stress. These effects are thought to contribute to the anticonvulsant and neuroprotective properties of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has also been found to exhibit low toxicity, making it a safe candidate for further research. However, one limitation of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone. One area of interest is the development of novel therapeutic agents based on the structure of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone. Another area of interest is the investigation of the potential applications of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone and its potential effects on other physiological systems.
Méthodes De Synthèse
The synthesis of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone involves the reaction of propyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 5-propyl-1,3,4-oxadiazol-2-amine. The resulting compound is then reacted with ethyl chloroacetate to obtain 1-(2-imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone. The synthesis of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been found to exhibit anticonvulsant, anxiolytic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutic agents.
Propriétés
Numéro CAS |
127351-21-7 |
|---|---|
Nom du produit |
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone |
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
1-(2-imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-6-9-10(5(2)11)7(8)12-6/h8H,3-4H2,1-2H3 |
Clé InChI |
HGAMZUKPWMRUCA-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=N)O1)C(=O)C |
SMILES canonique |
CCCC1=NN(C(=N)O1)C(=O)C |
Synonymes |
1,3,4-Oxadiazol-2(3H)-imine, 3-acetyl-5-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
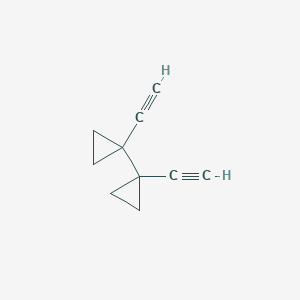
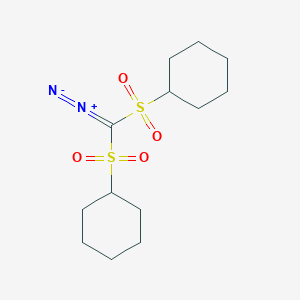
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
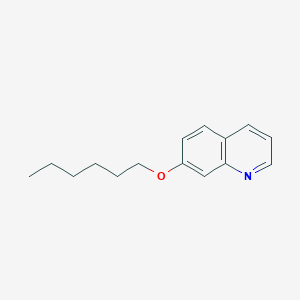
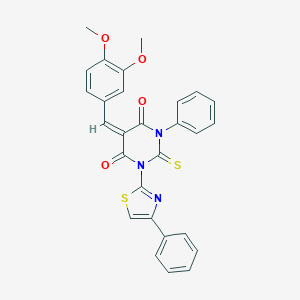
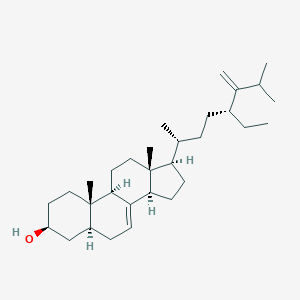
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
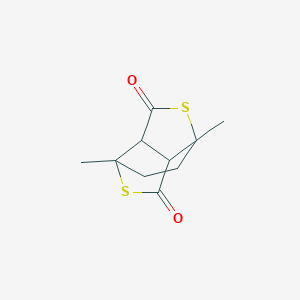
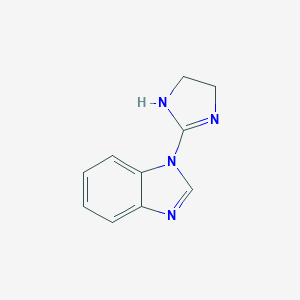
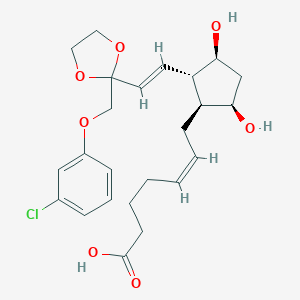
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
